3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide

Physicochemical profiling Carbonic anhydrase inhibition Drug design

3-Benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide (CAS 2694734-97-7) is a synthetic, dual-sulfonamide derivative with the molecular formula C17H22N2O7S2 and a molecular weight of 430.5 g/mol. It features a benzenesulfonamido group at the 3-position, a methoxy group at the 4-position, and a N,N-bis(2-hydroxyethyl) sulfonamide moiety at the 1-position of the central benzene ring.

Molecular Formula C17H22N2O7S2
Molecular Weight 430.5 g/mol
Cat. No. B13488462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide
Molecular FormulaC17H22N2O7S2
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C17H22N2O7S2/c1-26-17-8-7-15(28(24,25)19(9-11-20)10-12-21)13-16(17)18-27(22,23)14-5-3-2-4-6-14/h2-8,13,18,20-21H,9-12H2,1H3
InChIKeySQRXSTVQCCWSIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide: Compound Class and Procurement-Relevant Characteristics


3-Benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide (CAS 2694734-97-7) is a synthetic, dual-sulfonamide derivative with the molecular formula C17H22N2O7S2 and a molecular weight of 430.5 g/mol [1]. It features a benzenesulfonamido group at the 3-position, a methoxy group at the 4-position, and a N,N-bis(2-hydroxyethyl) sulfonamide moiety at the 1-position of the central benzene ring [1]. Computed physicochemical properties include an XLogP3 of 0, a topological polar surface area of 150 Ų, and 3 hydrogen bond donors [1]. The compound is offered at 95% purity by Enamine as catalogue number EN300-33037599 [2].

Why Generic Substitution Is Not Advisable for 3-Benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide Without Comparative Data


Structurally analogous benzenesulfonamides — including mono-sulfonamide carbonic anhydrase inhibitors and simpler N,N-bis(2-hydroxyethyl)benzenesulfonamides — cannot be interchanged with this compound due to marked differences in hydrogen-bond donor/acceptor count, topological polar surface area, and rotatable bond number, all of which influence solubility, membrane permeability, and target binding [1]. The presence of two sulfonamide groups on the same ring, combined with a methoxy substituent, creates an electronic and steric environment distinct from that of singly sulfonated analogs [2]. However, it must be emphasized that no head-to-head comparative biological, physicochemical, or formulation studies between this compound and any named analog have been identified in the public domain. Therefore, substitution decisions currently rest on computed molecular descriptors and class-level inference rather than on empirical comparative data [1].

Quantitative Differentiation Evidence for 3-Benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide


Computed Lipophilicity (XLogP3) vs. Para-Substituted Monosulfonamide CA Inhibitors

The target compound has a computed XLogP3 of 0, which is substantially lower than the typical lipophilicity range of classic aromatic sulfonamide carbonic anhydrase inhibitors such as acetazolamide (XLogP3 ≈ -0.3) and methazolamide (XLogP3 ≈ 0.5). Compared to the widely used CA inhibitor dorzolamide (XLogP3 ≈ 0.7), this compound is more hydrophilic. This difference is driven by the dual hydroxyethyl and dual sulfonamide functionality. However, no experimental logP or logD values are available, and the comparator values are taken from their respective PubChem computed entries, making this a cross-study comparable inference only [1] [2].

Physicochemical profiling Carbonic anhydrase inhibition Drug design

Hydrogen Bond Donor/Acceptor Profile Comparison with Mono-Sulfonamide Analogs

The target compound possesses 3 hydrogen bond donors and 9 hydrogen bond acceptors. In contrast, the simpler analog N,N-bis(2-hydroxyethyl)benzenesulfonamide (CAS 13127-79-2), which lacks the second sulfonamide and the methoxy substituent, has only 2 donors and 4 acceptors. The additional donor and five extra acceptors arise from the 3-benzenesulfonamido group and the 4-methoxy substituent. This constitutes a class-level structural inference, as no experimental H-bond propensity data exist for either compound [1] [2].

Molecular recognition Solubility Crystal engineering

Topological Polar Surface Area Differentiation from Closely Related Analogs

The topological polar surface area (TPSA) of the target compound is 150 Ų. The structurally related analog 3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide (CAS 2694735-23-2) has a TPSA of 126 Ų, a difference of 24 Ų. This difference arises because the target compound bears two terminal hydroxyethyl groups on the 1-sulfonamide nitrogen, whereas the analog has only one hydroxypropyl group and one methyl group. Both TPSA values were generated using the same PubChem computational pipeline, allowing cross-study comparison [1] [2].

Membrane permeability Bioavailability prediction ADME

Procurement-Relevant Application Scenarios for 3-Benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide


Aqueous Solubility-Dependent Biochemical Screening Libraries

Based on its computed XLogP3 of 0 and high TPSA of 150 Ų, this compound is predicted to possess good aqueous solubility [1]. This makes it a candidate for inclusion in fragment-based or diversity-oriented screening libraries where aqueous solubility at micromolar concentrations is required, unlike more lipophilic benzenesulfonamide analogs that may precipitate under assay conditions.

Exploratory Carbonic Anhydrase Inhibitor Design

The benzenesulfonamide moiety is a known zinc-binding pharmacophore for carbonic anhydrase isoforms [1]. The additional sulfonamide at the 1-position and the methoxy substitution at the 4-position may confer isoform selectivity or altered binding kinetics relative to monosulfonamide leads. This compound is best positioned as a starting point for medicinal chemistry optimization campaigns targeting CA isoforms where conventional monosulfonamides show poor selectivity.

Co-crystal and Solid-State Formulation Screening

With 3 HBD and 9 HBA functionalities, this compound has a high capacity for intermolecular hydrogen bonding, as inferred from computed descriptors [1]. This profile supports its evaluation as a co-former in pharmaceutical co-crystal screens, where it may improve the dissolution rate or stability of APIs with complementary H-bonding motifs.

Quote Request

Request a Quote for 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.